5-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)aniline: is an aromatic compound with the molecular formula C7H4BrF4N . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline typically begins with 4-bromo-2-nitro-1-(trifluoromethyl)benzene.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with various aryl and vinyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed:
Substituted Anilines: Products with additional substituents on the aromatic ring.
Biaryl Compounds: Products formed from coupling reactions with other aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Investigated for its potential as an inhibitor of enzymes like hepatitis C virus NS3 protease.
Biochemical Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry:
Material Science: Utilized in the development of non-linear optical materials and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-fluoroaniline
Uniqueness: 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in selective reactions and as a precursor for synthesizing more complex molecules .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBGORDRGFFDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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